Chloro(diphenyl)germyl--diphenyl-lambda~2~-germane (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) is an organogermanium compound characterized by the presence of germanium atoms bonded to phenyl groups and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) typically involves the reaction of diphenylgermanium dichloride with diphenylgermane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include the use of a solvent such as toluene or benzene, and the reaction temperature is maintained at around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other oxidation products.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nucleophile used.
Scientific Research Applications
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organometallic chemistry.
Biology: Investigated for its potential biological activity and as a component in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Diphenylgermanium dichloride
- Diphenylgermane
- Triphenylgermane
Uniqueness
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) is unique due to its specific combination of germanium, phenyl groups, and chlorine atom This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
110428-34-7 |
---|---|
Molecular Formula |
C48H40Cl2Ge4 |
Molecular Weight |
978.3 g/mol |
InChI |
InChI=1S/2C12H10ClGe.2C12H10Ge/c2*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-10H;2*1-10H |
InChI Key |
HCYZNRQAZIHJNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)Cl.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.